3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one belongs to a class of compounds investigated for their potential as muscarinic receptor agonists, particularly targeting the M1 subtype [, ]. These agonists are of interest for their potential therapeutic application in addressing cognitive decline associated with conditions like Alzheimer's disease.
3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, which connects two ring systems at a single atom, and incorporates a fluorophenyl group along with various functional groups. Its molecular formula is , and it has a molecular weight of 250.28 g/mol. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly as a lead compound for therapeutic applications.
This compound belongs to the class of spiro compounds, which are known for their distinctive structural characteristics that can impart unique biological activities. The specific structural features of 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one contribute to its classification within the broader category of diazaspiro compounds, which are often studied for their potential in drug development.
The synthesis of 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves several key steps:
Common reagents used in these synthetic routes include organometallic compounds, halogenating agents, and catalysts that facilitate the formation of carbon-carbon and carbon-nitrogen bonds. Reaction conditions are optimized for yield and purity, often employing techniques such as high-throughput screening to refine the synthetic process.
The molecular structure of 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be described as follows:
The compound's structure includes a central spirocyclic framework with a fluorinated phenyl group attached, which influences its physical and chemical properties.
3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine for halogenation. Reaction conditions are carefully controlled to ensure specificity and prevent side reactions.
The mechanism of action for 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific biological targets:
Research into its mechanism is ongoing, focusing on elucidating how structural variations impact its biological activity.
The physical properties include:
Chemical properties relevant to this compound include:
Analyses indicate that the presence of the fluorophenyl group enhances lipophilicity, which could influence its pharmacokinetic properties.
3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has potential applications in several scientific fields:
Spirocyclic scaffolds, such as the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, are engineered to impose conformational rigidity that enhances binding specificity to biological targets. This scaffold’s spirojunction merges a tetrahydrofuran ring with a piperidine moiety, creating a three-dimensional structure that limits rotational freedom. Such constraints reduce the entropic penalty upon binding to proteins, significantly improving binding affinity compared to linear analogues [7]. The incorporation of a spirocyclic ether (1-oxa-3,8-diaza) further augments metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability in drug candidates [4] [7]. These attributes explain the scaffold’s prevalence in antimicrobial agents and kinase inhibitors, as noted in patent literature [2].
Table 1: Core Attributes of the Spirocyclic Scaffold
Property | Value/Description |
---|---|
Core Structure | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one |
Molecular Formula (Base) | C₇H₁₂N₂O₂ |
Key Functional Groups | Ether, Amide, Spirocyclic Amine |
Biological Relevance | Enhanced target affinity & metabolic stability |
The synthesis of 3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (MW: 250.27 g/mol) typically begins with the spirocyclic precursor 1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9). This building block (MW: 156.18 g/mol) undergoes N-alkylation at the 3-position via nucleophilic substitution, using 1-fluoro-3-iodobenzene under palladium catalysis [2] [4]. Critical purification steps include recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 152–154°C and ≥95% purity [1] [3]. The protocol’s efficiency hinges on anhydrous conditions to prevent hydrolysis of the labile amide bond within the spiro ring. Modifications, such as introducing diverse aryl halides, enable access to derivatives highlighted in patent applications (e.g., WO-2021202964-A1) [2] [8].
Table 2: Synthesis Parameters
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Precursor Prep | Cyclization of diamine/glyoxylic acid | Form spiro[4.5] backbone | 60–70% |
N-Alkylation | 3-Fluoroiodobenzene, Pd(OAc)₂, K₂CO₃ | Introduce fluorophenyl group | 75–85% |
Purification | Ethanol/H₂O recrystallization | Isolate product (≥95% purity) | 90–95% |
The 3-fluorophenyl moiety is strategically appended to the spirocyclic scaffold to exploit fluorine-specific interactions with biological targets. Fluorine’s high electronegativity creates a dipole moment that strengthens hydrogen bonding or dipole-dipole interactions within enzyme active sites. Concurrently, the planar benzene ring restricts conformational flexibility of the adjacent spiro system, reducing entropy upon binding [1] [3]. This dual effect amplifies target affinity, as evidenced by the compound’s application in allosteric PI3K inhibitors (WO-2021202964-A1) and somatostatin receptor antagonists (WO-2021113362-A1) [2]. Additionally, fluorine enhances cell membrane permeability by modulating logP values (predicted logP: -0.18 to -0.3), balancing hydrophilicity for optimal bioavailability [2] [6].
Table 3: Impact of Fluorophenyl Functionalization
Parameter | With 3-Fluorophenyl | Without Fluorophenyl |
---|---|---|
Molecular Rigidity | High (restricted rotation) | Moderate |
H-Bond Acceptors | 3 (O, F, N) | 2 (O, N) |
Topological PSA | 50.4 Ų | 40.1 Ų |
Biological Use | Kinase inhibitors, SSTR5 antagonists | Base scaffold only |
Spirocyclic frameworks like 1-oxa-3,8-diazaspiro[4.5]decan-2-one offer distinct advantages in synthetic efficiency over non-spirocyclic counterparts. The ring fusion reduces the number of synthetic steps by eliminating the need for orthogonal protecting groups, typically elevating yields to 65–85% versus 40–60% for linear amines [7]. Furthermore, the spatial orientation of functional groups in spirocycles simplifies enantioselective synthesis, as chirality is often inherent at the spiro carbon [7]. However, challenges persist in ring strain management during cyclization, occasionally requiring high-dilution conditions. Computational metrics reveal lower rotatable bond counts (0 vs. 4–6 in chain analogues) and higher molecular complexity indices (175 vs. 90–120), underscoring their superiority in generating drug-like molecules with improved ADMET profiles [2] [7].
Table 4: Spirocyclic vs. Non-Spirocyclic Analogues
Metric | Spirocyclic Derivative | Linear Analogue |
---|---|---|
Synthetic Yield | 65–85% | 40–60% |
Rotatable Bonds | 0 | 4–6 |
Stereocenters | 1 (spiro carbon) | Requires chiral resolution |
Synthetic Complexity | High (complexity score: 175) | Moderate (score: 90–120) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: